Adipimide

Enzymology Drug Metabolism Cyclic Imide Hydrolysis

Researchers face challenges in dihydropyrimidinase characterization and sickle cell disease studies due to poor substrate activity of smaller cyclic imides. Adipimide (CAS 4726-93-6) is the direct solution, serving as a 'good substrate' for dihydropyrimidinase (EC 3.5.2.2) under standard assay conditions, unlike succinimide or glutarimide. Its bifunctional derivative, dimethyl adipimidate (DMA), provides a proven 7.3-9 Å crosslinking span optimal for inhibiting sickle hemoglobin polymerization. For polymer chemists, adipimide uniquely forms crosslinked networks at short reaction times. Supply chain reliability is ensured with ≥95% purity and multiple stock options for this seven-membered ring carboximide.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 4726-93-6
Cat. No. B184010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipimide
CAS4726-93-6
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CCC(=O)NC(=O)C1
InChIInChI=1S/C6H9NO2/c8-5-3-1-2-4-6(9)7-5/h1-4H2,(H,7,8,9)
InChIKeyOSNDUYDDOHEKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adipimide (CAS 4726-93-6): A Seven-Membered Cyclic Imide for Specialized Research Applications Requiring Ring-Size Dependent Reactivity


Adipimide (CAS 4726-93-6), also known as hexanimide or azepane-2,7-dione, is a seven-membered cyclic imide with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol [1]. It is structurally characterized as the first seven-membered ring NH carboximide to be fully structurally characterized via X-ray crystallography [2]. As a member of the cyclic imide family, which includes five-membered succinimide and six-membered glutarimide, adipimide's larger ring size confers distinct biochemical and physicochemical properties, making it a valuable compound for research in enzymology, polymer science, and protein crosslinking [3].

The Critical Distinction: Why Adipimide's Seven-Membered Ring Cannot Be Substituted by Smaller Cyclic Imides in Specialized Research Applications


In-class cyclic imides such as succinimide and glutarimide cannot be simply interchanged with adipimide due to the profound impact of ring size on enzyme substrate recognition, crosslinking span, and polymer architecture. Dihydropyrimidinase (EC 3.5.2.2) demonstrates a clear substrate preference based on ring size, where the seven-membered adipimide is a 'good substrate' while the five- and six-membered analogs are 'very poor substrates' [1]. Similarly, the bifunctional derivative dimethyl adipimidate (DMA) exhibits a unique crosslinking span (7.3–9 Å) that is optimal for inhibiting sickle hemoglobin polymerization, whereas shorter or longer reagents are less effective or ineffective [2]. Generic substitution without considering these ring-size-dependent properties will lead to experimental failure. The following quantitative evidence guide details the specific, measurable differences that justify the selection of adipimide over its closest analogs.

Quantitative Comparative Evidence: Adipimide vs. Succinimide and Glutarimide for Ring-Size Dependent Applications


Enzymatic Substrate Specificity: Adipimide is a Superior Substrate for Dihydropyrimidinase Compared to Smaller Cyclic Imides

In a direct head-to-head comparison, adipimide demonstrated markedly superior substrate activity for rat liver dihydropyrimidinase (EC 3.5.2.2) compared to the five-membered succinimide and six-membered glutarimide. Under identical incubation conditions (pH 8, 1 hr) with an enzyme preparation depleted of omega-amidase, adipimide was classified as a 'good substrate', while succinimide and glutarimide were classified as 'very poor but definite substrates' [1]. This ring-size dependency highlights adipimide's unique utility in studies of cyclic imide metabolism and imidase enzyme activity.

Enzymology Drug Metabolism Cyclic Imide Hydrolysis

Crosslinking Span Optimization: Dimethyl Adipimidate (DMA) Outperforms Shorter and Longer Bifunctional Imidoesters in Antisickling Activity

The bifunctional derivative dimethyl adipimidate (DMA), derived from adipimide, was identified as the most effective antisickling agent in a comparative study of imidoesters with varying crosslinking spans. DMA, with a maximal crosslinking dimension of 7.3–9 Å, demonstrated potent inhibition of sickle hemoglobin polymerization. In contrast, shorter reagents like dimethyl malonimidate and longer reagents like dimethylsuberimidate were found to be either less effective or completely without effect [1]. This establishes a clear structure-activity relationship where the span provided by the adipate backbone is optimal.

Protein Crosslinking Sickle Cell Disease Hemoglobin Polymerization

Polymerization Behavior: Anionic Polymerization of Adipimide Yields Copolymers with Unique Crosslinking Characteristics

Anionic polymerization of adipimide produces materials with distinct structural features not observed with smaller cyclic imides. At short polymerization periods, the resulting polymers are mostly crosslinked, and the fraction of insoluble polymer decreases with increasing temperature and time of polymerization [1]. Even at low polymerization temperatures, the content of adipimide monomer units in the polymers remains below 90%, indicating the formation of copolymers rather than homopolymers due to side reactions [1]. This behavior is a direct consequence of the seven-membered ring's susceptibility to base-catalyzed condensation, leading to foreign structures derived from 6-oxo-1,11-undecanedioic acid [1].

Polymer Chemistry Anionic Polymerization Crosslinked Polymers

Enzyme Inhibition: Adipimide Exhibits Moderate Affinity for Inosine-5'-Monophosphate Dehydrogenase (IMPDH)

Adipimide has been evaluated for its inhibitory activity against inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in purine nucleotide biosynthesis and a target for immunosuppressive and antiviral therapies. In biochemical assays, adipimide demonstrated a Ki value of 240 nM against IMPDH under one set of conditions, and Ki values of 430 nM and 440 nM against IMPDH2 when measured against different substrates (IMP and NAD, respectively) [1]. While these values indicate moderate affinity, the lack of direct comparative data with structural analogs limits a full assessment of its differentiation.

Enzyme Inhibition Drug Discovery IMPDH

Recommended Research and Industrial Application Scenarios for Adipimide and Its Derivatives


Enzymology: Substrate Specificity Studies of Dihydropyrimidinase (Imidase)

Given the stark difference in substrate activity between the seven-membered adipimide and the smaller succinimide/glutarimide [1], adipimide is the preferred substrate for characterizing the catalytic mechanism and substrate specificity of dihydropyrimidinase (EC 3.5.2.2) and related imidases. Its 'good substrate' classification under standard assay conditions (pH 8, 1 hr) ensures robust and measurable enzymatic turnover, which is essential for kinetic studies and inhibitor screening [1]. Use of smaller imides would result in minimal activity, compromising assay sensitivity and reproducibility.

Protein Crosslinking: Design of Bifunctional Imidoester Reagents with Optimal Span for Antisickling Applications

For research into sickle cell disease and the development of antisickling agents, dimethyl adipimidate (DMA)—a derivative of adipimide—offers a proven crosslinking span (7.3–9 Å) that is optimal for inhibiting hemoglobin polymerization [1]. In comparative studies, DMA outperformed both shorter (dimethyl malonimidate) and longer (dimethylsuberimidate) bifunctional imidoesters [1]. Researchers seeking to crosslink proteins with a defined and functionally validated distance should prioritize DMA over alternative crosslinkers with different backbone lengths.

Polymer Synthesis: Preparation of Crosslinked Copolymers via Anionic Polymerization of Adipimide

The unique polymerization behavior of adipimide—specifically, the formation of largely crosslinked polymers at short reaction times and the production of copolymers with less than 90% monomer unit content even at low temperatures—makes it a valuable monomer for synthesizing novel crosslinked polymer networks and copolymers with tailored architectures [1]. Polymer chemists can leverage the base-catalyzed condensation side reactions to introduce foreign structural units (e.g., 6-oxo-1,11-undecanedioic acid) into the polymer backbone, enabling the creation of materials with tunable crosslink density and solubility [1].

Structural Chemistry: Crystallographic Analysis of Seven-Membered NH Carboximides

As the first seven-membered ring NH carboximide to be structurally characterized via X-ray crystallography [1], adipimide serves as a foundational reference compound for studying the solid-state structure and hydrogen bonding patterns of medium-sized cyclic imides. Researchers in crystallography and supramolecular chemistry can use adipimide as a model system to understand how ring strain and conformation influence intermolecular interactions in the solid state [1].

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